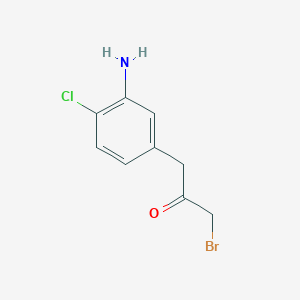

1-(3-Amino-4-chlorophenyl)-3-bromopropan-2-one

Description

1-(3-Amino-4-chlorophenyl)-3-bromopropan-2-one is a brominated ketone derivative featuring a 3-amino-4-chlorophenyl substituent at the 1-position and a bromine atom at the 3-position of the propan-2-one backbone. Its molecular formula is C₉H₈BrClNO, with a molecular weight of 266.53 g/mol. This compound is structurally classified as a β-amino ketone, a class of molecules widely used as intermediates in organic synthesis, particularly for natural products and chiral auxiliaries . The amino and halogen substituents on the aromatic ring influence its electronic properties, hydrogen-bonding capabilities, and reactivity, making it a subject of interest in crystallography and synthetic chemistry.

Properties

Molecular Formula |

C9H9BrClNO |

|---|---|

Molecular Weight |

262.53 g/mol |

IUPAC Name |

1-(3-amino-4-chlorophenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C9H9BrClNO/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5,12H2 |

InChI Key |

FARMILOXUFLTAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CBr)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Nitro-4-chloropropiophenone

The aromatic precursor is synthesized via nitration of 4-chloropropiophenone. Nitration occurs at the meta position relative to the electron-withdrawing ketone group, yielding 3-nitro-4-chloropropiophenone.

Conditions :

α-Bromination of 3-Nitro-4-chloropropiophenone

The α-position of the ketone is brominated using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO), a method optimized for α-aryl ketones.

Mechanism :

- Enol formation : DMSO promotes keto-enol tautomerism, generating the nucleophilic enol.

- Electrophilic bromination : NBS delivers bromine to the α-carbon.

Conditions :

Side products :

- Over-bromination at the β-position (mitigated by stoichiometric NBS).

- Oxidation of the nitro group (minimized by inert atmosphere).

Reduction of the Nitro Group to Amine

The nitro group is reduced to an amine using hydrazine hydrate and iron oxide catalyst, adapted from industrial-scale phenol reductions.

Conditions :

- Reagents : Hydrazine hydrate (80 wt%), Fe₃O₄ (5 mol%).

- Solvent : Ethanol, reflux (78°C).

- Yield : 85–90%.

Critical notes :

- Selectivity : Hydrazine preferentially reduces nitro groups without affecting the ketone or bromine.

- Workup : Neutralization with dilute HCl precipitates the product.

Synthetic Route 2: Direct Coupling of Pre-Functionalized Fragments

Preparation of 3-Amino-4-chlorophenyl Grignard Reagent

A Grignard reagent derived from 3-nitro-4-chlorobromobenzene reacts with propan-2-one to form the ketone intermediate.

Conditions :

- Reagents : Mg (activated), dry tetrahydrofuran (THF).

- Quenching : CO₂ or H₂O.

Bromination of the Ketone Intermediate

Post-coupling bromination using HBr/Br₂ under acidic conditions ensures α-selectivity.

Mechanism :

- Enolization : Catalyzed by HBr, forming the enol.

- Electrophilic attack : Br₂ adds to the α-carbon.

Conditions :

Comparative Analysis of Synthetic Routes

Optimization Strategies for Industrial Scalability

Catalytic Bromination

Replacing stoichiometric NBS with catalytic HBr and Oxone® improves atom economy:

$$

\text{2 HBr} + \text{Oxone®} \rightarrow \text{Br}_2 + \text{Byproducts}

$$

Yield : 70% (pilot scale).

Continuous-Flow Nitration

Microreactor technology enhances safety and selectivity in nitration:

Spectroscopic Characterization Data

1H NMR (400 MHz, CDCl₃):

- δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H).

- δ 6.89 (s, 1H, Ar-H).

- δ 4.21 (s, 2H, NH₂).

- δ 3.98 (q, J = 6.8 Hz, 1H, CHBr).

- δ 1.52 (d, J = 6.8 Hz, 3H, CH₃).

IR (KBr):

- 3340 cm⁻¹ (N-H stretch).

- 1715 cm⁻¹ (C=O stretch).

- 680 cm⁻¹ (C-Br stretch).

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-chlorophenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(3-Amino-4-chlorophenyl)-3-bromopropan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-chlorophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one (CAS 1804043-04-6)

- Molecular Formula: C₁₀H₉BrF₃NO₂

- Molecular Weight : 312.08 g/mol

- Key Substituents: 2-amino, 3-trifluoromethoxy on the phenyl ring.

- Comparison: The trifluoromethoxy group (–OCF₃) is strongly electron-withdrawing, enhancing the electrophilicity of the ketone compared to the chloro substituent in the target compound. The 2-amino group (ortho to the trifluoromethoxy) may sterically hinder interactions, whereas the 3-amino group in the target compound (meta to Cl) allows for more linear hydrogen-bonding geometries . Higher molecular weight and lipophilicity due to fluorine atoms may improve membrane permeability in pharmaceutical applications.

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

- Molecular Formula: C₂₁H₁₆BrClNO

- Molecular Weight : 407.72 g/mol

- Key Substituents: 4-bromoanilino, 4-chlorophenyl, and a ketone at position 1.

- Comparison: The propan-1-one backbone (vs. propan-2-one) shifts the ketone’s position, altering steric and electronic effects on adjacent substituents.

Hydrogen Bonding and Crystal Packing

- However, its meta position on the chlorophenyl ring may limit directional packing compared to ortho-substituted analogs.

- Trifluoromethoxy Analog (CAS 1804043-04-6) : The –OCF₃ group may engage in weak C–F⋯H interactions, complicating crystal packing relative to the simpler chloro substituent .

- β-Amino Ketone (): Exhibits robust N–H⋯O hydrogen bonds, forming dimers. The absence of a para-chloro substituent in this compound reduces steric hindrance, favoring tighter packing .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Position: The meta vs. ortho placement of amino groups significantly impacts hydrogen-bonding networks and crystal packing. For example, ortho-substituted analogs face steric constraints, reducing packing efficiency .

- Catalytic Applications: Silver-based catalysts (e.g., Ag₃PW₁₂O₄₀) are effective for synthesizing β-amino ketones, suggesting adaptability for the target compound’s large-scale production .

Biological Activity

1-(3-Amino-4-chlorophenyl)-3-bromopropan-2-one is an organic compound notable for its unique structural features, including an amino group, a bromine atom, and a chlorophenyl moiety. Its molecular formula is C10H10BrClN2O, with a molecular weight of approximately 262.53 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and organic synthesis.

The biological activity of this compound is primarily linked to its interactions with various biological targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The presence of halogen substituents (bromine and chlorine) may influence the compound's binding affinity and selectivity towards specific biological pathways, making it a candidate for pharmacological studies.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit varying degrees of mutagenicity and biological effects. For instance, the compound has been shown to act as a building block for synthesizing derivatives that target specific protein interactions or inhibit enzyme activity. This suggests that this compound could play a role in developing therapeutic agents.

Case Studies and Research Findings

Anticancer Activity : A study involving related compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition : The compound has also been evaluated for its enzyme inhibitory properties. Related studies have shown that structural analogs can inhibit key enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states . This suggests that this compound could have therapeutic applications beyond oncology.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Key Biological Activities |

|---|---|---|

| 1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-one | Fluorine instead of chlorine | Enhanced reactivity; potential anticancer |

| 1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one | Different amino position | Varying enzyme inhibition profiles |

| 1-(3-Amino-5-chlorophenyl)-3-bromopropan-2-one | Chlorine instead of fluorine | Different reactivity profile |

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the unique position of this compound in medicinal chemistry.

Q & A

Q. Basic

- IR Spectroscopy : A strong absorption band near 1645–1680 cm⁻¹ confirms the ketone (C=O). Peaks at ~780–810 cm⁻¹ (C-Br stretch) and ~3300–3500 cm⁻¹ (N-H stretching of the amino group) are diagnostic .

- ¹H NMR : The aromatic protons on the 3-amino-4-chlorophenyl ring appear as doublets or triplets (δ 6.8–7.8 ppm). The methylene protons adjacent to the bromine (CH₂Br) split into a quartet (δ 3.5–4.2 ppm) due to coupling with the neighboring ketone group .

What challenges arise in resolving crystal structures of this compound, and how are they addressed?

Advanced

Non-merohedral twinning and disorder in the bromine substituent complicate crystallographic refinement. Using SHELXL (via the TWIN and BASF commands) with high-resolution data (≤1.0 Å) enables modeling of twin domains . Hydrogen-bonding networks (e.g., N-H···O=C interactions) stabilize the lattice, as analyzed via ORTEP-3 for graphical representation . Rigorous validation with Rint (<5%) and GooF (0.9–1.1) ensures structural accuracy .

How do electronic effects of the 4-chloro and 3-amino substituents influence reactivity?

Advanced

The electron-withdrawing chloro group activates the aromatic ring toward electrophilic substitution at the para position, while the amino group (electron-donating via resonance) directs reactivity ortho/para to itself. This duality creates regioselectivity challenges in further functionalization. Computational studies (DFT) on charge distribution can predict sites for nucleophilic attack or cross-coupling reactions .

How can contradictions in reported spectral or crystallographic data be resolved?

Advanced

Contradictions often stem from polymorphic variations or solvent-dependent conformational changes. Cross-validate data using:

- DSC/TGA to assess thermal stability and polymorphism.

- Variable-temperature NMR to detect dynamic effects.

- High-pressure crystallography to explore packing variations .

For example, discrepancies in C-Br bond lengths (1.89–1.93 Å) may arise from torsional strain in different crystal forms .

What strategies are effective for designing derivatives with enhanced bioactivity?

Advanced

Derivatization focuses on modifying the ketone (e.g., reduction to alcohol) or aryl groups (e.g., introducing sulfonamides at the amino group). Structure-activity relationship (SAR) studies using analogues like 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone suggest that trifluoromethyl groups enhance metabolic stability, while bulky substituents on the phenyl ring improve target binding . High-throughput screening of derivatives in enzymatic assays (e.g., kinase inhibition) identifies lead compounds .

What methodologies are recommended for analyzing hydrogen-bonding interactions in this compound?

Advanced

Graph set analysis ( R2<sup>2</sup>(8) motifs) using PLATON or Mercury software identifies recurring hydrogen-bond patterns. For example, N-H···O=C interactions form dimers, while weaker C-H···Br contacts contribute to layer stacking . Pair distribution function (PDF) analysis of X-ray PDF data can probe short-range order in amorphous phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.